

Spectral Data Analysis of 1-Cyclohexyl-2-methyl-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclohexyl-2-methyl-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the tertiary alcohol, **1-Cyclohexyl-2-methyl-2-propanol**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, structural elucidation, and drug development by presenting key spectral data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of **1-Cyclohexyl-2-methyl-2-propanol** reveals characteristic fragmentation patterns for aliphatic alcohols, primarily through alpha-cleavage and dehydration. The electron ionization (EI) mass spectrum is characterized by a weak or absent molecular ion peak due to the instability of the initial radical cation.

Table 1: Mass Spectrometry Data for **1-Cyclohexyl-2-methyl-2-propanol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O	PubChem[1]
Molecular Weight	156.27 g/mol	PubChem[1]
Major Peaks (m/z)	Relative Intensity	Source
59	100% (Base Peak)	PubChem, NIST[1][2]
55	High	PubChem[1]
67	High	PubChem[1]
41	Moderate	NIST[2]
81	Moderate	NIST[2]
99	Low	NIST[2]
138	Low	NIST[2]

Infrared (IR) Spectroscopy

The infrared spectrum of **1-Cyclohexyl-2-methyl-2-propanol** displays characteristic absorption bands that are indicative of its functional groups. The most prominent feature is the strong, broad O-H stretching vibration, which is characteristic of alcohols and is broadened due to hydrogen bonding.

Table 2: Infrared (IR) Spectroscopy Data for **1-Cyclohexyl-2-methyl-2-propanol**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3630	Sharp (in gas phase)	O-H Stretch (free)	Alcohol
3500 - 3200	Strong, Broad	O-H Stretch (hydrogen-bonded)	Alcohol
2975 - 2850	Strong	C-H Stretch	Cyclohexyl and Methyl
~1450	Moderate	C-H Bend	Cyclohexyl and Methyl
~1370	Moderate	C-H Bend (gem-dimethyl)	tert-Butyl group
1260 - 1000	Strong	C-O Stretch	Tertiary Alcohol

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of **1-Cyclohexyl-2-methyl-2-propanol** provides detailed information about the carbon skeleton of the molecule. Due to the molecule's symmetry, not all ten carbon atoms are chemically equivalent, leading to a spectrum with fewer than ten signals. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the local electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for **1-Cyclohexyl-2-methyl-2-propanol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (in ^1H -coupled spectrum)
C(OH)	70 - 75	Singlet
CH ₂ (cyclohexyl, adjacent to C(OH))	45 - 50	Triplet
CH (cyclohexyl)	30 - 40	Doublet
CH ₂ (cyclohexyl)	25 - 30	Triplet
CH ₃	25 - 30	Quartet

Note: The predicted chemical shifts are based on typical values for tertiary alcohols and cyclohexyl groups.

Experimental Protocols

Mass Spectrometry (GC-MS)

A common method for obtaining the mass spectrum of a volatile compound like **1-Cyclohexyl-2-methyl-2-propanol** is through Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)

Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a convenient method for analyzing liquid samples.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
- **Sample Application:** A small drop of the liquid sample is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.
- **Data Processing:** The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.

- **Sample Preparation:** Approximately 10-50 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **Spectrum Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. Proton decoupling is typically used to

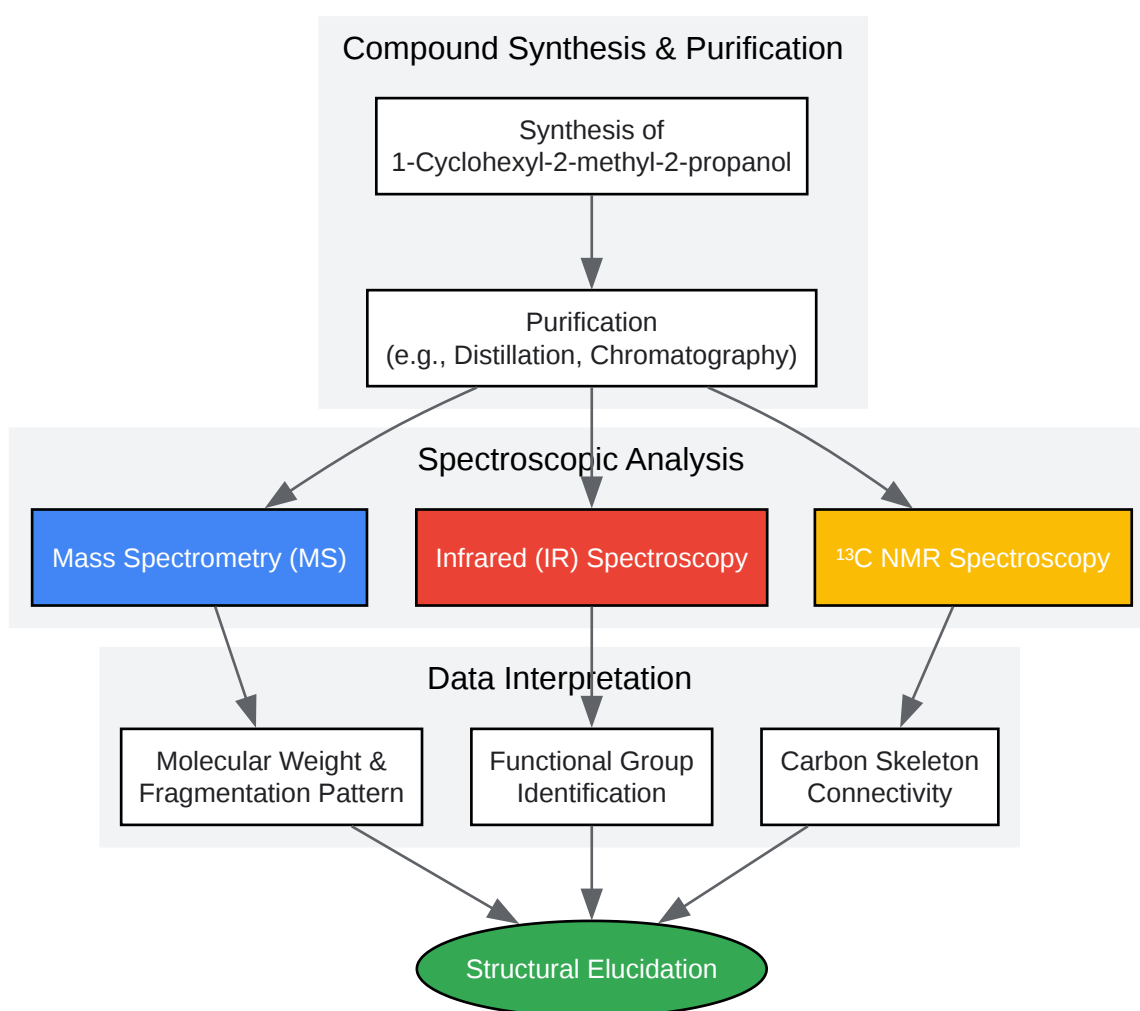
simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

- Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. The chemical shifts are then referenced to the TMS signal ($\delta = 0$ ppm).

Visualizations

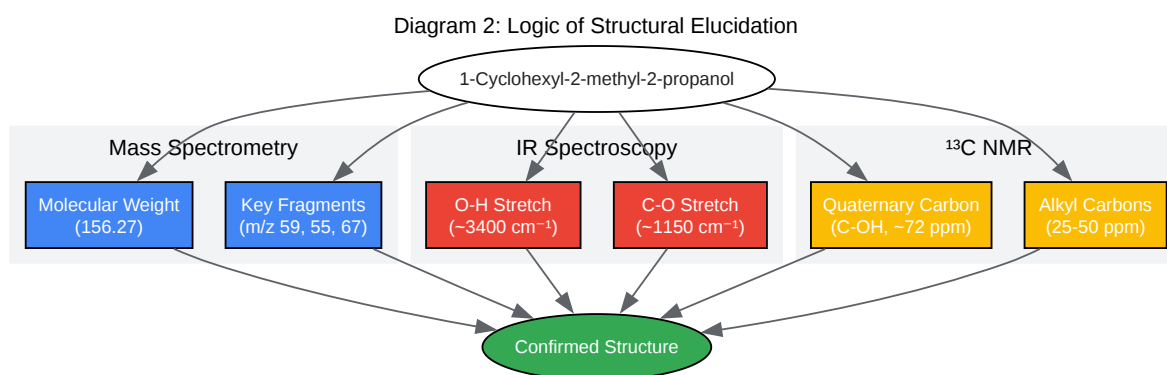
The following diagrams illustrate the relationships between the different spectral data and a generalized workflow for their acquisition and analysis.

Diagram 1: Spectral Analysis Workflow



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Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.



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Caption: A diagram illustrating how different spectral data contribute to the structural elucidation of **1-Cyclohexyl-2-methyl-2-propanol**.

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References

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